1H-Imidazole, 1-ethynyl-2-(phenylethynyl)-
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Overview
Description
1H-Imidazole, 1-ethynyl-2-(phenylethynyl)- is a unique heterocyclic compound that features an imidazole ring substituted with ethynyl and phenylethynyl groups
Preparation Methods
The synthesis of 1H-Imidazole, 1-ethynyl-2-(phenylethynyl)- typically involves the cyclization of amido-nitriles. One reported method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including arylhalides and aromatic heterocycles .
Chemical Reactions Analysis
1H-Imidazole, 1-ethynyl-2-(phenylethynyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield hydrogenated derivatives.
Scientific Research Applications
1H-Imidazole, 1-ethynyl-2-(phenylethynyl)- has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 1H-Imidazole, 1-ethynyl-2-(phenylethynyl)- involves its interaction with specific molecular targets. The ethynyl and phenylethynyl groups play a crucial role in its binding affinity and specificity towards these targets. The pathways involved include modulation of enzyme activity and interaction with cellular receptors .
Comparison with Similar Compounds
1H-Imidazole, 1-ethynyl-2-(phenylethynyl)- can be compared with other imidazole derivatives such as:
1H-Imidazole, 1-phenyl-: This compound has a phenyl group instead of the ethynyl and phenylethynyl groups, leading to different chemical properties and applications.
1H-Imidazole, 2-ethynyl-:
4-(1H-Imidazol-1-yl)phenol: This derivative has a hydroxyl group attached to the phenyl ring, providing different biological activities and applications.
Properties
CAS No. |
750647-93-9 |
---|---|
Molecular Formula |
C13H8N2 |
Molecular Weight |
192.22 g/mol |
IUPAC Name |
1-ethynyl-2-(2-phenylethynyl)imidazole |
InChI |
InChI=1S/C13H8N2/c1-2-15-11-10-14-13(15)9-8-12-6-4-3-5-7-12/h1,3-7,10-11H |
InChI Key |
QQSXKYPMNYPXQF-UHFFFAOYSA-N |
Canonical SMILES |
C#CN1C=CN=C1C#CC2=CC=CC=C2 |
Origin of Product |
United States |
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